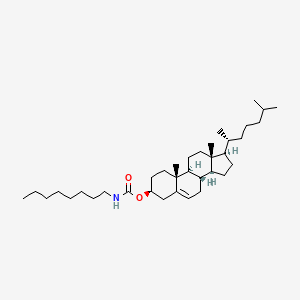

3-Cholesteryl-N-octylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

57228-66-7 |

|---|---|

Molecular Formula |

C36H63NO2 |

Molecular Weight |

541.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-octylcarbamate |

InChI |

InChI=1S/C36H63NO2/c1-7-8-9-10-11-12-24-37-34(38)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3,(H,37,38)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI Key |

VFDGHTDBOQKAMG-MKQVXYPISA-N |

SMILES |

CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCCCCCNC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCCCNC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

3-cholesteryl-N-octylcarbamate 3-CNOC |

Origin of Product |

United States |

Biochemical and Enzymatic Investigations Involving 3 Cholesteryl N Octylcarbamate

Mechanistic Elucidation of Cholesterol Esterase Inhibition by Cholesteryl Carbamates

Cholesteryl carbamates, including the N-octyl derivative, have been identified as effective inhibitors of the porcine pancreatic cholesterol esterase-catalyzed hydrolysis of p-nitrophenyl butyrate. nih.govresearchgate.net The nature of this inhibition, however, differs significantly from that of other carbamate (B1207046) types.

Reversible Inhibition Kinetics and Binding Dynamics

The inhibition of cholesterol esterase by cholesteryl-N-alkyl carbamates, such as 3-Cholesteryl-N-octylcarbamate, is characterized as reversible. nih.govresearchgate.net This is in contrast to the transient or pseudo-substrate inhibition often seen with other carbamates, which involves a two-step process of forming and then slowly hydrolyzing a carbamyl-enzyme complex. nih.govresearchgate.net

Studies demonstrate that the inhibition by these cholesteryl derivatives is time-dependent. researchgate.net For instance, in the presence of taurocholate/phosphatidylcholine micelles, the butyl derivative (3-cholesteryl-N-butylcarbamate) at 4.5 mol % caused a 60% inhibition after one minute, while the octyl derivative (this compound) at 3.0 mol % resulted in a 40% reduction in the initial reaction rate. researchgate.net The inhibition process exhibits saturation kinetics as the concentration of the inhibitor increases, a characteristic feature of active-site directed inhibition. nih.govresearchgate.net Further evidence for active site binding is provided by the observation that a known competitive inhibitor, phenylboronic acid, can protect the enzyme from inhibition by these compounds. nih.govresearchgate.net

Comparative Analysis with Irreversible p-Nitrophenyl Carbonyloxyl-Enzyme Inhibitors

A comparison with p-nitrophenyl-N-alkyl carbamates highlights the unique behavior of cholesteryl carbamates. The p-nitrophenyl derivatives, such as p-nitrophenyl-N-butylcarbamate and p-nitrophenyl-N-octylcarbamate, are potent, active site-directed irreversible inhibitors of cholesterol esterase. nih.govresearchgate.net

Their mechanism involves the formation of a carbamyl-cholesterol esterase intermediate. nih.govresearchgate.net This is evidenced by several key findings:

The inhibition is time-dependent and follows first-order kinetics. researchgate.net

The enzyme shows saturation kinetics with increasing inhibitor concentration. nih.govresearchgate.net

The enzyme can be protected from inhibition by competitive inhibitors. nih.govresearchgate.net

After inhibition, activity can be gradually recovered by diluting the inhibited enzyme, and this recovery is accelerated by the presence of a nucleophile like hydroxylamine, which facilitates the breakdown of the carbamyl-enzyme complex. nih.govresearchgate.net

In contrast, cholesteryl-N-alkyl carbamates act as simple reversible inhibitors without forming a covalent complex. nih.govresearchgate.net

Table 1: Comparison of Inhibition Mechanisms

| Feature | This compound | p-Nitrophenyl-N-octylcarbamate |

|---|---|---|

| Inhibition Type | Reversible nih.govresearchgate.net | Irreversible (transient) nih.govresearchgate.net |

| Enzyme Interaction | Binds non-covalently to the active site nih.govresearchgate.net | Forms a covalent carbamyl-enzyme complex nih.govresearchgate.net |

| Kinetics | Time-dependent; saturation kinetics researchgate.net | Time-dependent; first-order and saturation kinetics nih.govresearchgate.net |

| Reversibility | Activity recovers upon dilution nih.gov | Activity recovers slowly upon dilution; accelerated by nucleophiles nih.govresearchgate.net |

| Chemical Stability | Relatively stable; not hydrolyzed by the enzyme researchgate.net | Less stable; acts as a carbamylating agent nih.govresearchgate.net |

Influence of Micellar Systems on Cholesterol Esterase Activity and Inhibitor Interaction

Cholesterol esterase is an interfacial enzyme, meaning its physiological activity on lipid substrates occurs in supramolecular aggregates like micelles. capes.gov.brnih.gov Therefore, the presence of micellar systems is crucial for both its catalytic function and its interaction with inhibitors.

Modulation of Enzyme Catalytic Activity in Aqueous vs. Micellar Environments

The presence of micelles can directly affect the enzyme's catalytic efficiency. nih.govresearchgate.net For instance, studies on the turnover of the carbamyl-enzyme complex formed by p-nitrophenyl-N-butylcarbamate showed that the rate of decarbamylation (turnover) was increased in the presence of taurocholate/phosphatidylcholine micelles. nih.govresearchgate.net This indicates a direct effect of the micellar environment on the enzyme's catalytic machinery. nih.govresearchgate.net However, this effect is not universal for all substrates or intermediates; the turnover of the octyl carbamyl-enzyme was found to be unaffected by the presence of micelles, suggesting the modulation is dependent on the structure of the bound ligand. nih.govresearchgate.net

Impact on Inhibitor Efficacy and Binding Characteristics

The micellar environment also modulates the efficacy and binding of inhibitors to cholesterol esterase. For the irreversible p-nitrophenyl carbamates, the inhibitory mechanism proceeds via carbamylation in both aqueous and micellar phases. nih.govresearchgate.net The bile salt taurocholate, a key micelle component, has been shown to increase the affinity of aryl carbamate inhibitors for the cholesterol esterase active site in the initial non-covalent complex. acs.org It also increases the rates of both the carbamylation and the subsequent decarbamylation steps. acs.org

In the case of the reversible inhibitor this compound and its analogues, their inhibitory action was characterized within a micellar system composed of taurocholate and phosphatidylcholine (TC/PC micelles), reflecting a more physiologically relevant condition for this lipophilic compound. researchgate.net The lipophilic nature of both the inhibitor and the enzyme's substrate-binding sites suggests that the partitioning of the inhibitor into the micellar phase is a critical step for its interaction with the enzyme at the interface. nih.govnih.gov

Role as a Model Compound for Studying Carbamate Interactions with Biological Macromolecules

This compound serves as a significant model compound for investigating the interactions between carbamates and biological macromolecules, particularly enzymes like cholesterol esterase (CEase). smolecule.com Carbamates, as a class of compounds, are recognized for their ability to inhibit serine hydrolases by carbamylating the active site serine residue. researchgate.netnih.gov This interaction typically involves a multi-step process: initial reversible binding to form a noncovalent enzyme-inhibitor complex, followed by the covalent modification (carbamylation) of the enzyme's active site. nih.gov

The unique structure of cholesteryl-N-alkyl carbamates, featuring a bulky sterol group and a variable N-alkyl carbamate chain, allows researchers to probe the specific binding requirements of an enzyme's active site. acs.org By studying compounds like this compound, scientists can delineate the structural features that govern effective molecular recognition within both the steroid and fatty acid binding regions of an enzyme's extended active site. acs.org

However, studies have shown that the nature of the leaving group on the carbamate is critical. Unlike aryl carbamates which act as transient inhibitors by forming a carbamyl-enzyme intermediate, cholesteryl-N-alkyl carbamates function as reversible inhibitors. researchgate.netnih.gov This is attributed to the relative stability of the cholesteryl carbamate, which prevents it from carbamylating the enzyme. researchgate.netnih.gov This characteristic makes them valuable tools for studying reversible binding phenomena and the conformational changes associated with ligand accommodation in the active site without the complication of covalent modification.

Structure-Activity Relationship Studies of Cholesteryl-N-alkyl Carbamates as Enzyme Modulators

The modulation of enzyme activity by cholesteryl-N-alkyl carbamates is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence their inhibitory potency and mechanism of action. These studies typically focus on the length of the N-alkyl chain, the stereochemistry of the molecule, and the specific interactions within the enzyme's active site.

The length of the N-alkyl chain on the carbamate moiety is a critical determinant of inhibitory potency against enzymes like cholesterol esterase. Research has consistently shown a positive correlation between increasing alkyl chain length and tighter enzyme binding. nih.govnih.gov For instance, in studies involving various classes of N-alkylcarbamyl inhibitors, longer alkyl chains lead to stronger inhibition. nih.govnih.gov

This trend is quantified by linear correlations observed between the logarithm of the inhibition constant (pK_i) or the carbamylation rate (log k_i) and the number of carbons (n) in the alkyl chain. nih.govnih.gov The positive slopes of these correlations indicate that inhibitors with longer chains bind more effectively to the enzyme. nih.govnih.gov Specifically for cholesterol esterase, optimal inhibitory activity for related carbamates is often seen with alkyl chains equivalent to eight or nine carbons, which corresponds to the octyl group in this compound. acs.org A comparison of p-nitrophenyl-N-butyl carbamate and p-nitrophenyl-N-octyl carbamate revealed that the octyl derivative is the more potent inhibitor of cholesterol esterase. researchgate.netnih.gov

Table 1: Correlation of Inhibitory Potency with Alkyl Chain Length for N-Alkylcarbamyl Inhibitors of Cholesterol Esterase

This table illustrates the linear relationship between the number of carbons (n) in the alkyl chain and the inhibitory potency (pK_i and log k_i) for different classes of carbamate inhibitors. The data is derived from studies on tri-, bi-, and monodentate N-alkylcarbamylphloroglucinols.

| Inhibitor Class | Correlation Equation for pK_i | Correlation Coefficient (R) for pK_i | Correlation Equation for log k_i | Correlation Coefficient (R) for log k_i |

|---|---|---|---|---|

| Tridentate Inhibitors | pK_i = 7.24 + (0.10)n | 0.979 | log k_i = 4.91 + (0.05)n | 0.957 |

| Bidentate Inhibitors | pK_i = 7.2 + (0.10)n | 0.933 | log k_i = 4.52 + (0.077)n | 0.986 |

| Monodentate Inhibitors | pK_i = 7.2 + (0.09)n | 0.916 | log k_i = 4.1 + (0.11)n | 0.934 |

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of cholesteryl-N-alkyl carbamates are pivotal for their interaction with enzyme active sites. The carbamate functional group itself imposes a degree of conformational restriction due to electron delocalization, influencing how the molecule can orient itself to bind effectively. acs.org

Studies on enzyme inhibition by various carbamates reveal that the enzyme's active site is highly sensitive to the inhibitor's shape. nih.gov For example, inhibitors that can adopt a bent conformation are often more potent against cholesterol esterase because they can fit well into the bent-shaped alkyl chain binding sites of the enzyme. nih.gov In contrast, molecules restricted to a linear conformation may show weaker inhibition as part of the molecule could be exposed outside the active site. nih.gov

The stereochemistry of the inhibitor is also critical. Research on chiral carbamate inhibitors has demonstrated that enzymes can exhibit significant stereoselectivity, meaning they preferentially bind to one enantiomer (a non-superimposable mirror-image form of a molecule) over another. tandfonline.com For instance, in the inhibition of butyrylcholinesterase by norbornyl-N-n-butylcarbamates, the R-enantiomer of the exo form was a more potent inhibitor, while the S-enantiomer was more potent for the endo form. tandfonline.com This highlights that a precise three-dimensional fit between the inhibitor and the enzyme's active site is necessary for potent modulation.

Molecular docking is a computational technique used to predict and analyze how a ligand, such as this compound, binds to the active site of a macromolecule like an enzyme. These studies provide valuable insights into the specific interactions that stabilize the enzyme-inhibitor complex. For cholesterol esterase, the active site is known to contain a catalytic triad (B1167595) of amino acids (Ser194, Asp320, His435) and an oxyanion hole, which are crucial for its catalytic function. tandfonline.comresearchgate.net

Docking studies of carbamate inhibitors into the crystal structure of cholesterol esterase suggest that the carbamyl group binds to the acyl chain-binding site of the enzyme. nih.govnih.gov Specifically, the carbamyl carbonyl carbon atom of the inhibitor is positioned close to the Ser194 residue of the catalytic triad, while the carbamyl ester oxygen is near the His435 residue. nih.gov The N-alkyl chain, such as the octyl group, occupies a hydrophobic pocket within the active site, explaining why longer, more hydrophobic chains often lead to increased potency. nih.govnih.gov These hydrophobic interactions, along with potential hydrogen bonds, are key to the inhibitor's affinity and its ability to modulate enzyme activity. researchgate.net

Supramolecular Chemistry and Self Assembly of Cholesteryl N Octylcarbamate Architectures

Principles of Self-Assembly Driven by Hydrophobic Interactions in Aqueous Media

The self-assembly of amphiphilic molecules like 3-Cholesteryl-N-octylcarbamate in aqueous environments is primarily governed by hydrophobic interactions. nih.govmdpi.com The cholesterol moiety constitutes the hydrophobic part of the molecule, while the carbamate (B1207046) group provides a degree of polarity. When dispersed in water, these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic sections and water molecules. mdpi.com This entropic-driven process leads to the formation of various aggregate structures. biorxiv.org

Recent research has highlighted the importance of hydrophobic interactions in the self-assembly of various cholesterol-conjugated materials, leading to the formation of nanostructures like nanogels and nanorods. nih.govnih.gov For instance, cholesterol-bearing polymers have been shown to form nanogels through the hydrophobic interactions of the cholesteryl groups in water. nih.gov Similarly, cholesterol-conjugated DNA strands can self-assemble into micelles and nanorods, a process in which hydrophobic interactions between the cholesterol moieties play a crucial role. nih.gov

Formation of Ordered Supramolecular Structures

The self-assembly of cholesteryl derivatives, including carbamates, can lead to a variety of ordered supramolecular structures. The specific architecture formed depends on factors such as the molecular structure of the derivative, concentration, temperature, and the presence of other molecules.

Cholesterol and its derivatives are key components in the formation of liposomes and nanoparticles. pharmascigroup.usdovepress.com Liposomes are vesicles composed of one or more lipid bilayers, and the inclusion of cholesterol is known to modulate the fluidity and permeability of these membranes. semanticscholar.org While specific studies on liposome (B1194612) formation using solely this compound are not prevalent, the amphiphilic nature of this molecule suggests its potential to participate in the formation of such vesicular structures, likely in combination with other lipids.

The formation of nanoparticles from cholesterol derivatives is an area of active research. For example, solid lipid nanoparticles (SLNs) have been prepared using cholesteryl butyrate. nih.gov These nanoparticles can be formed through the self-assembly of the lipid in an aqueous medium. researchgate.net The hydrophobic core of the nanoparticle encapsulates the cholesteryl moiety, while the more polar parts of the molecule are oriented towards the aqueous phase. The octyl chain in this compound would contribute to the hydrophobic core of such nanoparticles. Studies have shown that nanoparticles made from cholesteryl derivatives can be taken up by cells, indicating their potential for various biomedical applications. nih.govvulcanchem.com DNA-cholesterol conjugates have also been shown to self-assemble into core-shell nanoparticles in aqueous solutions. biorxiv.org

| Structure Type | Key Driving Force | Relevant Cholesterol Derivatives | Potential Applications |

|---|---|---|---|

| Liposomes | Hydrophobic Interactions, Amphiphilicity | Cholesterol, Phospholipids | Drug Delivery |

| Solid Lipid Nanoparticles (SLNs) | Hydrophobic Interactions | Cholesteryl Butyrate | Drug Delivery |

| DNA-Cholesterol Nanoparticles | Hydrophobic Interactions, DNA Base Pairing | Cholesterol-DNA Conjugates | Targeted Delivery |

Liposome and Nanoparticle Formation

Investigations into Mesophase Behavior of Cholesteryl Carbamate Architectures

Many cholesterol derivatives are known to exhibit liquid crystalline phases, also known as mesophases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. optica.org The study of these mesophases is crucial for understanding the material properties of these compounds.

The cholesteric (or chiral nematic) liquid crystal phase is a hallmark of many cholesterol derivatives. wikipedia.org This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties, such as the selective reflection of circularly polarized light. optica.orgwikipedia.org While cholesterol itself does not form a cholesteric phase, many of its esters and carbamates do. tandfonline.com

Research on various cholesteryl carbamates has shown that the nature of the group attached to the carbamate nitrogen significantly influences the mesomorphic properties. researchgate.netarkat-usa.org For instance, dicholesteryl carbamates with flexible spacers have been synthesized and shown to exhibit cholesteric phases, indicating that the carbamate linkage is conducive to this type of mesomorphism. tandfonline.com The thermal stability and the temperature range of the cholesteric phase can be tuned by modifying the molecular structure. arkat-usa.org The study of cholesteryl p-(ω-bromoalkyloxy)benzoates and their dimeric compounds also revealed the formation of cholesteric phases over a wide temperature range. tandfonline.com

| Cholesteryl Derivative Type | Observed Mesophase(s) | Key Structural Feature |

|---|---|---|

| Dicholesteryl Carbamates | Cholesteric, Smectic | Flexible Spacers, Carbamate Linkage |

| Cholesteryl Benzoate Derivatives | Cholesteric | Benzoate Group, Dimeric Structures |

| Cholesteryl Carbamates with Phenylsulfonyl Moiety | Mesomorphic | Polar Phenylsulfonyl Group |

| Cholesteryl Chloride | Multiple Mesophases | Single Chloro Substituent |

Several factors influence the mesophase transitions and the degree of structural ordering in cholesteryl carbamate architectures. These include:

Molecular Polarity and Terminal Groups: The polarity of the terminal group attached to the cholesteryl system has a significant impact on the mesophase characteristics. arkat-usa.org Studies on cholesteryl carbamates with a phenylsulfonyl moiety have shown that varying the polarizability of the terminal group leads to changes in transition temperatures and the temperature range of the mesophases. arkat-usa.org Generally, increased molecular polarity due to electron-withdrawing or electron-donating substituents can affect the intermolecular attractions that stabilize the liquid crystalline phases. mdpi.com

Flexible Spacers: The length and flexibility of spacers incorporated into the molecular structure, for example in dicholesteryl carbamates, can influence the type and stability of the mesophase. tandfonline.com An "odd-even" effect is often observed, where the transition temperatures alternate as the number of atoms in the flexible spacer changes. tandfonline.com

External Stimuli: External factors such as temperature are primary drivers of phase transitions in thermotropic liquid crystals. rsc.org The application of heat provides the energy for molecules to transition from a more ordered state to a less ordered one. optica.org Additionally, the presence of solvents can swell the liquid crystalline structure, altering the pitch of a cholesteric phase and thereby changing its optical properties. rsc.org

Investigations into the mesophase transitions of compounds like cholesteryl chloride have revealed the existence of multiple mesophases, which can be detected by techniques such as differential scanning calorimetry and optical methods. The rheological properties of cholesterol derivatives are also strongly dependent on temperature, with abrupt changes in viscoelastic properties often indicating a phase transition. tandfonline.com

Cholesteric Liquid Crystalline Properties of Related Derivatives

Thermodynamic and Kinetic Aspects of Self-Assembly Processes

The self-assembly of this compound into supramolecular architectures is governed by a delicate interplay of thermodynamic and kinetic factors. While specific quantitative data for this exact compound is limited in publicly available literature, a comprehensive understanding can be constructed by examining closely related cholesteryl derivatives and the fundamental principles of supramolecular chemistry. The process is primarily driven by non-covalent interactions, including hydrogen bonding via the carbamate group, and van der Waals forces, particularly the hydrophobic interactions involving the cholesterol moiety and the octyl chain.

The spontaneity of the self-assembly process is dictated by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). For self-assembly to occur, ΔG must be negative. In the context of cholesteryl-based organogelators, the aggregation is often an enthalpy-driven process in organic solvents. This is in contrast to many self-assembly processes in aqueous systems which are predominantly entropy-driven due to the hydrophobic effect.

The formation of ordered structures from dissolved molecules generally leads to a decrease in entropy (negative ΔS). Therefore, a sufficiently large negative enthalpy change is required to overcome the entropic penalty and drive the self-assembly. This enthalpic contribution arises from the formation of favorable intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups of the carbamate linkage and van der Waals interactions between the bulky cholesteryl units and the flexible octyl chains.

Table 1: Thermodynamic Parameters for the Self-Assembly of an Analogous Cholesterol Derivative

| Parameter | Value | Reference |

| ΔH (kJ/mol) | -37 ± 2 | researchgate.net |

| ΔS (J/mol·K) | -56 ± 8 | researchgate.net |

| Description | The data represents the enthalpy (ΔH) and entropy (ΔS) of self-assembly for a cholesterol derivative, highlighting the negative enthalpy change that drives the process. |

The kinetics of self-assembly, or the rate at which the supramolecular structures form, is as crucial as the thermodynamics. The formation of organogels from cholesteryl derivatives often follows a nucleation-growth mechanism. This process can be analyzed using kinetic models such as the Avrami equation, which describes the fraction of transformed volume as a function of time.

The Avrami equation is given by:

ln[-ln(1 - Y(t))] = n ln(k) + n ln(t)

where Y(t) is the fraction of transformed material at time t, k is the Avrami rate constant, and n is the Avrami exponent, which provides information about the nucleation mechanism and the dimensionality of growth.

Kinetic studies on closely related systems, such as 5α-cholestan-3β-yl N-(2-naphthyl)carbamate, have shown that the gelation process can be modeled by the Avrami theory, often indicating a one-dimensional growth from pre-existing nuclei. acs.orgnih.gov The rate of gelation is influenced by factors such as concentration, temperature, and the nature of the solvent. The length of the alkyl chain, in this case, the octyl group, also plays a significant role. Longer alkyl chains can lead to stronger van der Waals interactions, potentially affecting both the thermodynamics and the kinetics of self-assembly. nih.govnih.gov

Table 2: Avrami Kinetic Parameters for the Gelation of an Analogous Cholesteryl Carbamate

| Parameter | Interpretation | Typical Value Range | Reference |

| Avrami exponent (n) | Reflects the mechanism of nucleation and dimensionality of growth. A value around 1 suggests instantaneous nucleation and one-dimensional growth. | ~1 | acs.org |

| Avrami rate constant (k) | Relates to the overall rate of the gelation process. | Varies with temperature and concentration | acs.org |

| Description | This table outlines the key kinetic parameters from the Avrami model as applied to the gelation of a cholesteryl carbamate analog, providing insights into the mechanism of fibrillar network formation. |

Advanced Research Applications and Methodological Contributions of 3 Cholesteryl N Octylcarbamate

Utilization as a Tool for Investigating Lipid Metabolism Pathways

3-Cholesteryl-N-octylcarbamate serves as a significant investigational tool in the field of biochemistry, particularly for the elucidation of lipid metabolism. vulcanchem.com Its utility stems primarily from its function as a potent inhibitor of cholesterol esterase (CEase, EC 3.1.1.13), an enzyme also known as bile salt-activated lipase. vulcanchem.com This enzyme plays a crucial role in the hydrolysis of dietary cholesterol esters, as well as other lipids like triacylglycerols and phospholipids. vulcanchem.com By impeding the action of CEase, researchers can effectively disrupt the pathway of cholesterol ester hydrolysis, allowing for detailed studies of the downstream consequences in various cellular and animal models. vulcanchem.com

The application of this compound enables scientists to probe the specific role of cholesterol esterase within the complex network of lipid metabolic pathways. vulcanchem.com Its use in biochemical assays facilitates the measurement of enzyme activity and helps to delineate the functional importance of cholesterol absorption and processing. vulcanchem.comresearchgate.net The study of lipid metabolism is critical, as its dysregulation is linked to numerous pathologies. nih.govoatext.commdpi.com Comprehensive analyses of metabolic reprogramming in diseases have highlighted significant alterations in pathways involving lipid oxidation, degradation, and de novo lipogenesis. nih.gov Tools like this compound are invaluable for dissecting these intricate molecular mechanisms, offering a way to modulate a specific enzymatic step and observe the systemic or cellular response. vulcanchem.commdpi.com This targeted inhibition helps to build a more precise understanding of how lipid homeostasis is maintained and how its disruption contributes to disease states. nih.gov

Application in the Formulation Science of Delivery Systems for Hydrophobic Compounds

The inherent physicochemical properties of this compound, particularly its hydrophobic nature, make it a valuable component in the formulation science of drug delivery systems. vulcanchem.comsmolecule.com Its structure, derived from cholesterol, allows for effective incorporation into various lipid-based carriers designed to transport poorly water-soluble, or hydrophobic, therapeutic agents. vulcanchem.comnih.gov The inclusion of cholesterol and its derivatives in delivery systems like nanoparticles, micelles, and liposomes is a well-established strategy to improve the bioavailability and transport of lipophilic drugs across cellular membranes. nih.govmdpi.com

The development of solid lipid nanoparticles (SLNs) and polymeric micelles are prominent areas where cholesteryl derivatives find application. vulcanchem.commdpi.com These nanocarriers can encapsulate hydrophobic compounds, protecting them from premature metabolism and facilitating their delivery to target tissues. vulcanchem.com The cholesterol moiety can act as a complexing agent for hydrophobic drugs and as an anchor, embedding within the lipid structures of the carrier. mdpi.com This integration enhances the stability of the formulation and can improve cellular uptake. nih.govmdpi.com The use of cholesteryl derivatives in formulating advanced delivery systems is an active area of research, with significant potential for enhancing the therapeutic efficacy of a wide range of hydrophobic compounds. vulcanchem.com

Table 1: Lipid-Based Delivery Systems Incorporating Cholesteryl Derivatives

| Delivery System Type | Core Components & Features | Advantages for Hydrophobic Compound Delivery |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix, surfactants, cholesteryl derivatives. | High stability, controlled release, potential for targeted delivery. vulcanchem.com |

| Polymeric Micelles | Amphiphilic copolymers, often with cholesterol moieties. | Enhanced water solubility, prolonged blood circulation, targeted tissue delivery. nih.govmdpi.com |

| Liposomes | Phospholipid bilayer vesicles, cholesterol derivatives for stability. | Biocompatibility, ability to carry both hydrophilic and hydrophobic drugs, improved membrane fusion and uptake. nih.gov |

Contribution to the Design Principles of Enzyme Modulators in Biochemical Systems

This compound's interaction with cholesterol esterase provides a compelling model for understanding the design principles of effective enzyme modulators. vulcanchem.com It functions as a pseudo-substrate inhibitor, a class of compounds that mimics the natural substrate to bind to the enzyme's active site. vulcanchem.com The inhibitory mechanism is thought to involve a direct interaction with the catalytic triad (B1167595) of amino acids (specifically Ser194-His435-Asp320) within the cholesterol esterase active site. vulcanchem.com

Studies on this compound and related carbamate (B1207046) compounds have yielded critical insights into the structure-activity relationships that govern inhibitory potency. vulcanchem.com These findings serve as guiding principles for the rational design of new, more potent, or more selective enzyme modulators. vulcanchem.comnih.gov One key principle is the influence of the alkyl chain length; longer alkyl chains, such as the octyl group in this compound, generally confer more potent inhibition compared to shorter chains. vulcanchem.comresearchgate.net Another critical factor is the molecule's three-dimensional conformation. The spatial arrangement of the carbamate group relative to the cholesterol backbone and the conformation of the octyl chain are crucial for optimal fit within the enzyme's active site. vulcanchem.com Research suggests that a specific eclipsed conformation is preferred for the enzyme-substrate complex, and inhibitors that adopt this geometry show enhanced activity. vulcanchem.com These principles are transferable and contribute to the broader field of medicinal chemistry and the development of targeted enzyme inhibitors.

Table 2: Structure-Activity Relationship (SAR) Principles for Carbamate-Based Enzyme Inhibitors

| Structural Feature | Impact on Inhibitory Potency | Design Implication |

|---|---|---|

| Alkyl Chain Length | Longer alkyl chains generally increase inhibitory potency. vulcanchem.com | Optimization of chain length is a key strategy for enhancing inhibitor efficacy. |

| Carbamate Group Orientation | The spatial conformation relative to the core scaffold affects binding. vulcanchem.com | Stereochemically constrained analogs can be designed to favor the most active conformation. |

| Substrate Conformation Mimicry | Inhibitors that mimic the preferred binding conformation of the natural substrate show higher activity. vulcanchem.com | Understanding the enzyme's preferred substrate geometry guides the design of more effective pseudo-substrate inhibitors. |

Exploration in Biomimetic Systems and Membrane Dynamics Studies

The structural similarity of this compound to cholesterol, an essential component of animal cell membranes, makes it a subject of interest in the study of biomimetic systems and membrane dynamics. nih.govmdpi.com Cholesterol itself is a critical modulator of membrane structure, fluidity, and permeability, influencing the lateral organization of lipids and the formation of distinct domains. nih.govplos.org Artificial membrane models, such as vesicles and supported lipid bilayers, are widely used to investigate these properties in a controlled environment. nih.govmdpi.complos.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cholesterol |

| Cholesterol Esters |

| Triacylglycerols |

| Phospholipids |

| Serine |

| Histidine |

Future Perspectives and Emerging Research Directions

Integration into Complex Supramolecular Assemblies for Controlled Functionality

The self-assembly of cholesteryl derivatives is a cornerstone of their utility, driven by noncovalent interactions like van der Waals forces and hydrogen bonding. acs.org The cholesterol moiety's tendency to self-organize, coupled with H-bonding between carbamate (B1207046) units, facilitates the formation of structures like one-dimensional nanofibers. acs.org These fundamental assemblies can be integrated into more complex, functional supramolecular systems.

Researchers have demonstrated that cationic cholesterol derivatives, which share structural motifs with 3-Cholesteryl-N-octylcarbamate, can form highly ordered multilamellar domains when complexed with DNA. nih.govnih.gov Cryo-transmission electron microscopy and X-ray scattering of aggregates formed with bis(guanidinium)-tren-cholesterol (BGTC) revealed regular lamellar spacing, with DNA intercalated between lipid bilayers. nih.govnih.gov This points to the potential for designing cholesteryl carbamates for advanced gene delivery vectors.

Furthermore, the functionality of these assemblies can be controlled by external stimuli. For instance, a snowflake-like supramolecular assembly has been fabricated using a cholesterol derivative and an azobenzene-bridged crown ether, where the chirality and morphology of the assembly could be controlled by light. rsc.org Another study showed that enzyme-regulated dephosphorylation of phosphotyrosine–cholesterol conjugates could trigger their self-assembly on and inside cancer cells, leading to cell death. acs.org This illustrates a strategy for developing therapeutics where the assembly, and thus the function, is activated in a specific biological environment. Future work on this compound could explore similar triggers—such as pH, light, or specific enzymes—to control the formation and disassembly of its supramolecular structures for applications in targeted delivery and smart materials.

Advancements in Synthetic Strategies for Tailored Cholesteryl Carbamate Derivatives

The synthesis of cholesteryl carbamates is adaptable, allowing for the creation of a diverse library of derivatives with tailored properties. The most common synthetic route involves the reaction of cholesteryl chloroformate with a wide range of primary or secondary amines. researchgate.netorientjchem.org This modular approach enables the introduction of various functional groups, including those containing sulfur, aromatic rings, and aliphatic chains, onto the cholesterol scaffold. researchgate.netorientjchem.org

Recent advancements have focused on improving reaction efficiency and expanding the scope of accessible derivatives. A significant improvement has been the use of 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalyst. orientjchem.org The addition of DMAP has been shown to reduce reaction times for carbamate formation from over 24 hours to approximately 12 hours, while proceeding under mild conditions. researchgate.netorientjchem.org This catalytic method also leads to cleaner product profiles and good yields, often ranging from 70% to 90%, depending on the amine used. orientjchem.org Studies have shown that secondary aliphatic amines tend to give the highest yields. researchgate.netorientjchem.org

These versatile synthetic platforms are crucial for developing new materials. For example, cholesteryl carbamates have been synthesized to incorporate moieties like imidazole (B134444) or azobenzene (B91143) to create novel liquid crystals with unique phase behaviors and dielectric properties. researchgate.net Other work has focused on creating cationic cholesteryl carbamates for biological applications by reacting cholesteryl chloroformate with polyamines. researchgate.net Future research will likely focus on further refining these synthetic strategies, perhaps using flow chemistry for large-scale production or employing click chemistry for the efficient conjugation of cholesterol carbamates to other molecules, thereby expanding their applications in biomaterials and materials science. acs.orgnih.gov

Contributions to Understanding Biological Self-Organization Principles

Self-organization is a fundamental process in biology where local interactions between individual components lead to the emergence of complex, ordered structures without external direction. wikipedia.orgnih.gov Molecules like this compound serve as excellent model systems for studying the physical principles that underpin biological self-organization. researchgate.net Its amphipathic nature, with a large, rigid hydrophobic part and a more flexible, polarizable carbamate group, mimics the structure of many biological lipids that form cell membranes and other cellular structures.

The study of how cholesteryl carbamates and their derivatives spontaneously form higher-order structures like nanofibers, gels, and liquid crystals provides direct insight into these principles. acs.orgresearchgate.net The formation of these architectures is driven by a balance of well-defined local interactions: strong hydrophobic packing and van der Waals forces between the cholesterol units, and directional hydrogen bonding between the carbamate linkers. acs.org This process is analogous to how proteins fold or how lipids assemble into bilayers. By altering the molecular structure—for instance, changing the length of the alkyl chain—researchers can systematically tune these local interactions and observe the resulting changes in the macroscopic, self-organized structure.

Furthermore, integrating biological control mechanisms with these synthetic self-organizing systems offers a deeper understanding of dynamic biological processes. Research on enzyme-activatable cholesterol conjugates that self-assemble in response to the cellular environment demonstrates how a biological cue can trigger a physical process of organization. acs.org This mimics how cells control the assembly and disassembly of structures like the cytoskeleton. By designing and studying such biomimetic systems, scientists can distill the core principles of how molecular-level information is translated into macroscopic order, a key feature of living systems. nih.gov

Q & A

Q. How should researchers reconcile discrepancies between computational logP predictions and experimental measurements for this compound?

- Answer :

- Software Limitations : Tools like ACD/Labs may underestimate contributions from steric hindrance. Cross-validate using multiple algorithms (e.g., XLogP3, AlogPS).

- Experimental Artifacts : Ensure HPLC mobile phases are degassed and columns are equilibrated. Normalize results against internal standards (e.g., nitrobenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.